molecular formula C6H3Br2I B009818 1,3-Dibromo-5-iodobenzene CAS No. 19752-57-9

1,3-Dibromo-5-iodobenzene

Cat. No.: B009818
CAS No.: 19752-57-9
M. Wt: 361.8 g/mol
InChI Key: KARUMYWDGQTPFL-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-iodobenzene: is an organic compound with the molecular formula C6H3Br2I . It is a halogenated derivative of benzene, characterized by the presence of two bromine atoms and one iodine atom attached to the benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Safety and Hazards

1,3-Dibromo-5-iodobenzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves and eye/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Relevant Papers

Unfortunately, specific peer-reviewed papers related to this compound were not found in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Dibromo-5-iodobenzene can be synthesized through a multi-step process involving the bromination and iodination of benzene derivatives. One common method involves the following steps :

    Bromination: p-Iodoaniline is reacted with dibromodimethyl hydantoin in the presence of absolute ethanol at room temperature. The reaction is monitored using HPLC until no raw material is detected. The intermediate product, 2,6-dibromo-4-iodoaniline, is obtained through filtration.

    Diazotization and Iodination: The intermediate is then treated with hypophosphorous acid and sodium nitrite solution at low temperatures. The resulting solid is filtered and recrystallized from absolute ethanol to yield this compound as white needle-like crystals.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of efficient solvents and reaction conditions ensures high yields and purity, making the process cost-effective and suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions:

1,3-Dibromo-5-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide and potassium bromide.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone or potassium bromide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Scientific Research Applications

1,3-Dibromo-5-iodobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of diagnostic agents and therapeutic drugs.

    Industry: Applied in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-iodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These halogens can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions used .

Comparison with Similar Compounds

  • 1,3-Dibromo-5-chlorobenzene
  • 1,3-Dibromo-5-fluorobenzene
  • 1,3-Dibromo-5-nitrobenzene

Comparison:

1,3-Dibromo-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity compared to other halogenated benzenes. The iodine atom, being larger and more polarizable, enhances the compound’s reactivity in substitution and coupling reactions. This makes this compound particularly valuable in synthetic chemistry for creating complex molecules .

Properties

IUPAC Name

1,3-dibromo-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARUMYWDGQTPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454067
Record name 1,3-DIBROMO-5-IODOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19752-57-9
Record name 1,3-Dibromo-5-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19752-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-DIBROMO-5-IODOBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-5-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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